10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile
Description
10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile (CAS: 78880-65-6) is a structural analog of carbamazepine (CBZ) and oxcarbazepine (OXC), characterized by a carbonitrile (-CN) group at the 5-position instead of the carboxamide (-CONH₂) moiety found in CBZ and OXC . Its molecular formula is C₁₅H₁₀N₂O, with a molecular weight of 234.26 g/mol.
Properties
IUPAC Name |
5-oxo-6H-benzo[b][1]benzazepine-11-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O/c16-10-17-13-7-3-1-5-11(13)9-15(18)12-6-2-4-8-14(12)17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGKQCJQHACNBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50229360 | |
| Record name | 10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50229360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78880-65-6 | |
| Record name | 10,11-Dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78880-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Oxo-10,11-dihydro-dibenzo(b,f)azepine-5-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078880656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50229360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.796 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10-OXO-10,11-DIHYDRO-DIBENZO(B,F)AZEPINE-5-CARBONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE9ZC89P6U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Cyanation and Alkoxyhalogenation Route
One robust method involves cyanation of a dibenzazepine precursor followed by alkoxyhalogenation and dehydrohalogenation to yield the target compound. This method is described in patent WO2008012837A1:
Step 1: Cyanation
The dibenzazepine compound (formula [VII]) is treated with a suitable cyanating agent or dehydrated from the corresponding carboxamide to form 5H-dibenzazepine-5-carbonitrile (formula [VIII]).Step 2: Alkoxyhalogenation
The carbonitrile intermediate is alkoxyhalogenated using a halogenating agent (Cl, Br, I, or F) to form 11-alkoxy-10-halo-10,11-dihydro-5H-dibenzazepine-5-carbonitrile (formula [XIX]).Step 3: Dehydrohalogenation
This intermediate undergoes dehydrohalogenation to yield 10-alkoxy-5H-dibenzazepine-5-carbonitrile (formula [XX]).Step 4: Hydrolysis
Finally, hydrolysis of the alkoxy intermediate produces the pure 10,11-dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile.
This sequence allows controlled introduction of the carbonitrile group and subsequent functionalization to the oxo form with good yields and purity. The process is adaptable for scale-up and industrial synthesis due to its stepwise nature and use of well-defined intermediates.
Epoxidation and Ring-Opening of Carbamazepine
Another well-documented method starts from carbamazepine, a structurally related compound, and involves:
Step 1: Epoxidation
Carbamazepine is epoxidized using peroxyacetic acid in the presence of a metal catalyst in an inert solvent to form an epoxide intermediate (1a,10b-dihydro-6H-dibenzoxirenoazepine).Step 2: Ring-Opening
The epoxide undergoes ring-opening either by catalytic transfer hydrogenation (using a hydrogen donor and metal catalyst) or direct catalytic hydrogenation with gaseous hydrogen.Step 3: Oxidation
The resulting alcohol intermediate is oxidized to the keto form, yielding this compound.
This three-step process is advantageous for its use of carbamazepine, a readily available precursor, and for producing both the hydroxy and oxo derivatives with anticonvulsant activity. The method avoids harsh reagents and is amenable to large-scale production.
Industrial Production Variants
Industrial processes may employ alkali metal methoxide reactions with intermediates, followed by conversion through a series of chemical transformations to produce the target compound. These methods focus on optimizing reaction conditions such as temperature, solvent choice, and reagent stoichiometry to maximize yield and purity.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Cyanation | Suitable cyanating agents (e.g., cyanogen bromide) or dehydration of carboxamide | Introduction of nitrile group |
| Alkoxyhalogenation | Alkyl halides, halogenating agents (Cl2, Br2, I2, or F2), alkoxides | Formation of alkoxy-halo intermediates |
| Dehydrohalogenation | Bases or heat | Removal of halogen to form alkoxy intermediate |
| Hydrolysis | Dilute mineral acids | Conversion of alkoxy to oxo form |
| Epoxidation | Peroxyacetic acid, metal catalysts | Formation of epoxide intermediate |
| Ring-opening | Catalytic hydrogenation or transfer hydrogenation | Opening of epoxide ring to alcohol intermediate |
| Oxidation | Mild oxidants (e.g., PCC, KMnO4) | Conversion of alcohol to ketone (oxo) |
Comparative Summary of Preparation Methods
| Method | Starting Material | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Cyanation/Alkoxyhalogenation | Dibenzazepine derivatives | Cyanation → Alkoxyhalogenation → Dehydrohalogenation → Hydrolysis | High control over intermediates, scalable | Multi-step, requires halogenating agents |
| Epoxidation/Ring-opening/Oxidation | Carbamazepine | Epoxidation → Ring-opening → Oxidation | Uses readily available precursor, fewer steps | Requires careful control of oxidation |
Research Findings and Optimization Notes
The cyanation-based synthesis allows for the preparation of novel intermediates (e.g., 10-alkoxy-5H-dibenzazepine-5-carbonitrile) that can be further functionalized, offering versatility in downstream chemistry.
The epoxidation route from carbamazepine is notable for producing both hydroxy and oxo derivatives, which have distinct pharmacological profiles. This method provides a cleaner pathway with fewer by-products and avoids direct use of toxic cyanating agents.
Industrial adaptations focus on solvent optimization (e.g., toluene, ethanol), temperature control, and catalyst selection to improve yield and reduce impurities.
The choice of halogen in alkoxyhalogenation (Cl, Br, I, F) impacts reaction kinetics and product stability, with chlorine and bromine most commonly used due to balanced reactivity and availability.
Chemical Reactions Analysis
Types of Reactions
10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Medicinal Chemistry
- Antiepileptic Properties :
-
Pain Management :
- The compound has shown efficacy in managing neuropathic pain conditions due to its ability to modulate sodium channel activity, making it a potential candidate for pain relief therapies.
- SIRT2 Inhibition :
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various complex organic molecules. Its unique structure allows it to participate in multiple chemical reactions such as oxidation, reduction, and substitution reactions, facilitating the development of new compounds with desirable properties .
Industrial Applications
-
Material Science :
- The compound is utilized in the production of materials for organic light-emitting diodes (OLEDs), demonstrating its versatility beyond pharmaceuticals.
- Analytical Chemistry :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile involves its interaction with specific molecular targets in the body. It primarily acts by blocking voltage-sensitive sodium channels, which stabilizes hyperexcited neuronal membranes and inhibits repetitive neuronal firing. This mechanism is particularly relevant in its use as an anticonvulsant .
Comparison with Similar Compounds
Key Structural Differences
The compound shares the dibenzazepine core with CBZ, OXC, and eslicarbazepine acetate but differs in substituents (Table 1):
| Compound | Substituent at 5-Position | 10-Position Modification | Key Functional Group |
|---|---|---|---|
| Carbamazepine (CBZ) | Carboxamide (-CONH₂) | None | Alkene at 10,11-position |
| Oxcarbazepine (OXC) | Carboxamide (-CONH₂) | Keto group (-C=O) | 10-oxo derivative |
| Eslicarbazepine acetate | Carboxamide (-CONH₂) | Acetoxy group (-OAc) | Prodrug of (S)-MHD |
| 10,11-Dihydro-10-oxo...carbonitrile | Carbonitrile (-CN) | Keto group (-C=O) | Nitrile substitution |
Table 1 : Structural comparison of dibenzazepine derivatives. Sources: .
Pharmacological Targets and Mechanisms
- Carbamazepine (CBZ) : Blocks voltage-gated sodium channels (VGSCs), stabilizing neuronal membranes. Metabolized via CYP3A4 to toxic 10,11-epoxide, linked to adverse effects .
- Oxcarbazepine (OXC): Also targets VGSCs but is metabolized via cytosolic arylketone reductases to 10-monohydroxy derivative (MHD), avoiding epoxide formation. MHD enantiomers [(S)-MHD (80%) and (R)-MHD (20%)] retain anticonvulsant activity .
- 10,11-Dihydro-10-oxo...carbonitrile: No direct pharmacological data available. The nitrile group may alter metabolic stability or binding affinity compared to carboxamide analogs.
Metabolic Pathways
- CBZ : Hepatic oxidation (CYP3A4) generates 10,11-epoxide, associated with hepatotoxicity and Stevens-Johnson syndrome (SJS) .
- OXC : Rapidly reduced to MHD, which undergoes glucuronidation. Lower risk of SJS due to absence of epoxide metabolites .
- 10,11-Dihydro-10-oxo...carbonitrile: Likely undergoes different metabolic pathways due to nitrile group.
Biological Activity
Overview
10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile, commonly known as Oxcarbazepine, is a chemical compound with significant biological activity, particularly in the field of pharmacology. Its molecular formula is and it is primarily recognized for its anticonvulsant properties. This article delves into its biological mechanisms, pharmacological applications, and relevant research findings.
Primary Target : The main target of Oxcarbazepine is the voltage-sensitive sodium channels in neuronal cells. By blocking these channels, the compound inhibits the generation and propagation of action potentials, which is crucial for controlling seizures.
Mode of Action : Oxcarbazepine and its active metabolite, MHD (monohydroxy derivative), exert their therapeutic effects by:
- Blocking voltage-sensitive sodium channels , which stabilizes neuronal membranes and reduces excessive neuronal firing.
- Modulating neurotransmitter release, which may further contribute to its anticonvulsant effects .
Pharmacokinetics
The pharmacokinetics of Oxcarbazepine involves:
- Conversion to MHD, with a predominance of the S-enantiomer (80%) over the R-enantiomer (20%).
- It exhibits a half-life that allows for once or twice daily dosing in clinical settings, making it a convenient option for patients .
Cellular Effects
Oxcarbazepine influences various cellular functions:
- Gene Expression : It may alter gene expression related to neuronal excitability and synaptic transmission.
- Cell Signaling Pathways : The compound has been shown to affect pathways involved in neuronal survival and plasticity.
Dosage Effects
Research indicates that the effects of Oxcarbazepine can vary significantly with dosage:
- In animal models, lower doses effectively control seizures with minimal side effects.
- Higher doses may lead to toxicity, necessitating careful monitoring in clinical use .
Case Studies
- Anticonvulsant Efficacy : A study demonstrated that Oxcarbazepine significantly reduced seizure frequency in patients with refractory epilepsy when compared to placebo controls. The results indicated a notable improvement in quality of life for these patients .
- SIRT2 Inhibition : Recent research has identified novel SIRT2 inhibitors based on the dibenzazepine framework. These compounds showed potential in modulating neurodegenerative processes, suggesting a broader therapeutic application beyond epilepsy .
Applications in Medicine
Oxcarbazepine is primarily used in:
- Epilepsy Treatment : Approved for use as an anticonvulsant in various forms of epilepsy.
- Neuropathic Pain Management : Emerging evidence suggests efficacy in treating conditions like trigeminal neuralgia and other neuropathic pain syndromes due to its modulatory effects on neuronal excitability .
Summary Table of Biological Activity
| Property | Details |
|---|---|
| Molecular Formula | |
| Primary Action | Voltage-sensitive sodium channel blocker |
| Active Metabolite | Monohydroxy derivative (MHD) |
| Therapeutic Uses | Anticonvulsant, neuropathic pain relief |
| Dosage Variability | Efficacy varies with dosage; higher doses may cause toxicity |
| Clinical Studies | Significant reduction in seizure frequency reported |
Q & A
Q. What synthetic methodologies are employed to prepare 10,11-dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile and its derivatives?
The compound is synthesized via Friedel-Crafts cycliacylation using precursors like 2-(N-phenyl-N-tosylamino)phenyl acetic acid derivatives. Key reagents include AlCl₃ in dichloromethane or nitro methane, with P₂O₅ in toluene also effective for cyclization . For the conversion of the cyano group (-CN) to the carboxamide (-CONH₂), a two-step process involving hydrolysis (e.g., using HCl/EtOH) and subsequent ammonolysis is described, yielding oxcarbazepine (10,11-dihydro-10-oxo-5H-dibenzazepine-5-carboxamide) .
Q. What pharmacological mechanisms are associated with derivatives like oxcarbazepine?
Oxcarbazepine, a carboxamide derivative, primarily acts via voltage-dependent sodium channel blockade , stabilizing neuronal membranes and inhibiting repetitive firing. This mechanism is validated using voltage-clamp electrophysiology in hippocampal neurons, where IC₅₀ values for sodium current inhibition range from 15–30 μM . Secondary effects include modulation of potassium and calcium channels, assessed via patch-clamp assays in cerebellar granule cells .
Q. How is 10,11-dihydro-10-oxo-5H-dibenzazepine-5-carbonitrile metabolized in vivo?
The compound is a precursor to oxcarbazepine, which undergoes stereoselective reduction to its active metabolite, (S)-10-hydroxycarbamazepine (GP 47,779). Metabolism is studied using ¹⁴C-labeled oxcarbazepine in human volunteers, with ~79% of urinary metabolites identified as GP 47,779 and its glucuronides. Minor pathways include dihydroxylation (trans- and cis-10,11-diols, ~4%) .
Advanced Research Questions
Q. How do stereochemical factors influence the synthesis and activity of metabolites?
The reduction of 10-oxo intermediates to diol metabolites (e.g., trans-10,11-dihydroxy derivatives) is stereoselective. Diisobutylaluminum hydride (DIBAH) achieves a trans/cis diol ratio of 9:1, critical for producing the bioactive trans-diol metabolite of carbamazepine . Stereochemistry impacts receptor binding: (S)-GP 47,779 shows higher sodium channel affinity than the (R)-isomer, confirmed via chiral HPLC separation and electrophysiology .
Q. What methodological challenges arise in evaluating neuroprotective effects of dibenzazepine derivatives?
In murine models of neuroinflammation (e.g., MOG-TCRxThy1-CFP), oxcarbazepine demonstrates retinal ganglion cell (RGC) sparing (1,398 ± 9 cells/mm² vs. 1,080 ± 100 cells/mm² in controls). Challenges include:
Q. How can contradictions in metabolic pathway data across studies be resolved?
Discrepancies in metabolite quantification (e.g., oxidative vs. reductive pathways) arise from analytical methods. Liquid chromatography-mass spectrometry (LC-MS) with isotopic labeling (¹⁴C) resolves >95% of urinary metabolites, while older thin-layer chromatography (TLC) may underdetect minor species like phenolic derivatives (<1%) .
Methodological Guidelines
- Synthesis Optimization : Prioritize AlCl₃/CH₃NO₂ for Friedel-Crafts reactions due to higher yields (~75%) compared to P₂O₅ .
- Metabolite Profiling : Use ¹⁴C labeling paired with LC-MS for comprehensive metabolite identification in pharmacokinetic studies .
- Neuroprotection Assays : Combine electrophysiology (patch-clamp) with immunohistochemistry (e.g., RGC density counts) to distinguish direct neuroprotection from anticonvulsant effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
